N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)
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Overview
Description
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is a compound known for its unique photophysical properties, particularly in the field of organic electronics. This compound is often utilized in the development of thermally activated delayed fluorescence (TADF) materials, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-(diphenylamino)benzaldehyde with 1,2-diaminobenzene under acidic conditions to form the quinoxaline core. This is followed by further functionalization to introduce the diphenylamino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents to the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, each with unique photophysical properties suitable for specific applications in optoelectronics .
Scientific Research Applications
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules with specific electronic properties.
Biology: Investigated for its potential use in bioimaging due to its fluorescence properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline involves its ability to undergo thermally activated delayed fluorescence. This process involves the absorption of light, followed by intersystem crossing to a triplet state and then reverse intersystem crossing back to a singlet state, resulting in delayed fluorescence. This mechanism is crucial for its application in OLEDs, where it enhances the efficiency of light emission .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[4-(octyloxy)phenyl]quinoxaline: Similar in structure but with different substituents, affecting its electronic properties.
2,3-Diphenylquinoxaline: Lacks the diphenylamino groups, resulting in different photophysical properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: A derivative with a different core structure, leading to variations in fluorescence properties.
Uniqueness
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is unique due to its combination of diphenylamino groups and quinoxaline core, which provides a balance of electron-donating and electron-accepting properties. This balance is essential for its high efficiency in TADF applications, making it a valuable compound in the field of organic electronics .
Properties
CAS No. |
787640-67-9 |
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Molecular Formula |
C44H32N4 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]quinoxalin-2-yl]aniline |
InChI |
InChI=1S/C44H32N4/c1-5-15-35(16-6-1)47(36-17-7-2-8-18-36)39-29-25-33(26-30-39)43-44(46-42-24-14-13-23-41(42)45-43)34-27-31-40(32-28-34)48(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H |
InChI Key |
SFSWXKUCNTZAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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